3-Methoxyazetidine-1-sulfonamide

Übersicht

Beschreibung

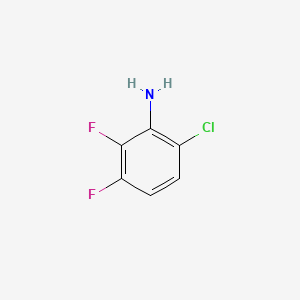

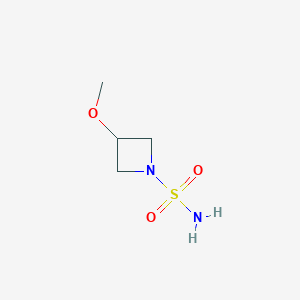

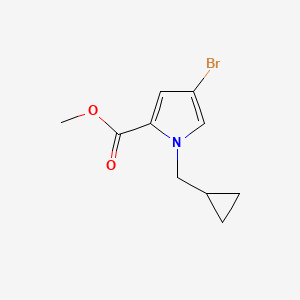

“3-Methoxyazetidine-1-sulfonamide” is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is a powder at room temperature .

Molecular Structure Analysis

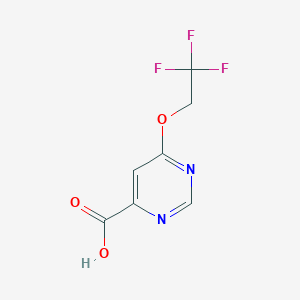

The InChI code for “this compound” is 1S/C4H10N2O3S/c1-9-4-2-6 (3-4)10 (5,7)8/h4H,2-3H2,1H3, (H2,5,7,8) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- Prevention of Streptococcal Infections : Sulfamethoxypyridazine, a compound similar to 3-Methoxyazetidine-1-sulfonamide, has been used for preventing streptococcal infections in patients with a history of rheumatic fever. It maintains high serum concentrations over extended periods, suggesting its potential for prolonged prophylaxis (Lepper, Simon, & Marienfeld, 1957).

Chemical Synthesis and Reactivity

- Condensation Reactions with Pyrimidine Bases : Studies have shown that certain sulfonamides, including (RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines, are effective substrates for Lewis acid-mediated condensation reactions with pyrimidine bases, demonstrating their reactivity and potential in chemical synthesis (Díaz-Gavilán et al., 2006).

Antibacterial Activity in Novel Compounds

- Antibacterial Activity of 1beta-Methylcarbapenems : A series of 1beta-methylcarbapenems with substituted sulfonamide moieties, including methoxyimine, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the role of sulfonamide derivatives in developing new antibacterial agents (Jeon et al., 2007).

Antitumor Applications

- Cell Cycle Inhibition in Cancer Treatment : N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and related compounds have been identified as potent cell cycle inhibitors with antitumor properties. They have shown effectiveness in clinical trials, indicating the potential of sulfonamides in cancer therapy (Owa et al., 2002).

Pharmacological Research

- CCR4 Receptor Antagonists : Indazole arylsulfonamides, including methoxy-containing groups, have been synthesized and examined as human CCR4 antagonists. This research contributes to the development of new pharmacological agents targeting the CCR4 receptor, which is significant in various diseases (Procopiou et al., 2013).

Food Safety and Residue Analysis

- Detection of Sulfonamide Residues in Food : A method has been developed for detecting sulfonamide residues, including sulfamethoxypyridazine, in chicken meat and eggs using high-performance liquid chromatography. This research is crucial for ensuring food safety and monitoring antibiotic residues in food products (Premarathne et al., 2017).

Environmental Applications

- Herbicide Residue Analysis : An enzyme-linked immunosorbent assay (ELISA) has been developed for quantifying the herbicide metosulam (which contains a sulfonamide group) in soil and water. This technique offers a cost-effective alternative to traditional methods for monitoring environmental herbicide residues (Parnell & Hall, 1998).

Safety and Hazards

The safety information for “3-Methoxyazetidine-1-sulfonamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Sulfonamides: A General Overview

Sulfonamides are a class of synthetic antimicrobial drugs used to treat bacterial infections in humans and animals . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Mode of Action

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .

Biochemical Pathways

The study has made clear the drug mode of action in its inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary depending on several factors, including the specific drug, the dose, and the individual patient’s metabolism .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth, thereby helping to control the infection .

Action Environment

Some of the factors influencing the toxicological effect of sulfonamide drugs include duration and dosage of the drug, its solubility in blood and in other biological fluids, kidney state, age, and nutritional status of the patient .

Biochemische Analyse

Biochemical Properties

3-Methoxyazetidine-1-sulfonamide plays a role in various biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthase . The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, inhibiting its activity. Similarly, this compound acts as a competitive inhibitor of dihydropteroate synthase by mimicking the structure of p-aminobenzoic acid, a substrate for the enzyme . These interactions highlight the compound’s potential as an enzyme inhibitor in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, affecting cellular metabolism and function . Additionally, the inhibition of dihydropteroate synthase can disrupt folate synthesis, impacting DNA synthesis and cell division . These effects demonstrate the compound’s potential to modulate cellular processes and its relevance in studying cell biology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with target enzymes and proteins. The sulfonamide group of the compound binds to the active site of carbonic anhydrase, forming a stable complex with the zinc ion and inhibiting the enzyme’s activity . In the case of dihydropteroate synthase, this compound competes with p-aminobenzoic acid for binding to the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor for folate . These binding interactions and enzyme inhibition mechanisms are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic disruption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm . These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals within the compound’s structure direct it to these compartments, where it can interact with target enzymes and proteins . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methoxyazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMNUYANSRMXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427081-07-9 | |

| Record name | 3-methoxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)

![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)